Ethyl 2-phenylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The ethyl ester group at the 5-position and the phenyl group at the 2-position are indicative of the compound's potential for various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the use of amino esters as starting materials. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, which was reacted with phenylisothiocyanate to afford a thiourea derivative that underwent further cyclization reactions under different conditions . Similarly, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of ethyl esters in the synthesis of complex heterocycles .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a mecarbinate derivative was determined using single-crystal X-ray diffraction studies, and the optimized molecular structure was confirmed with DFT calculations . The molecular structure of ethyl 2-phenylpyrimidine-5-carboxylate itself would likely be planar due to the aromatic nature of the pyrimidine ring and the phenyl group.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles led to the formation of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylates, which could be further hydrolyzed or decarboxylated . The reactivity of the pyrimidine ring allows for the introduction of various functional groups, which can significantly alter the compound's physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-phenylpyrimidine-5-carboxylate derivatives can vary widely depending on the substituents present on the pyrimidine ring. For example, the introduction of a bromo and a methoxy group on the pyrimidine ring can lead to the formation of compounds with different solubility and reactivity . The presence of electron-withdrawing or electron-donating groups can also affect the acidity of the hydrogen atoms on the pyrimidine ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions .
Scientific Research Applications
Microwave-Mediated Synthesis
Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates are used in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions (Eynde et al., 2001).
Antimicrobial Agents Synthesis
It plays a role in synthesizing certain mercapto- and aminopyrimidine derivatives as potential antimicrobial agents (El-kerdawy et al., 1990).
Cytotoxic Activity Study
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, a derivative, is used in the synthesis and study of novel 5-methyl-4-thiopyrimidine derivatives with varying cytotoxic activities against different cell lines (Stolarczyk et al., 2018).
Benzo[b]pyrimido[4,5-f]azocine Synthesis
Used in synthesizing the first example of the benzo[b]pyrimido[4,5-f]azocine ring system (Schwan & Miles, 1982).
Synthesis of Ethyl and Methyl 2,4-Disubstituted 5-pyrimidinecarboxylates
It's involved in the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles to synthesize esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids (Schenone et al., 1990).
Preparation of CK2 Inhibitors
Ethyl 5-bromopyrimidine-4-carboxylate, synthesized from ethyl 2-phenylpyrimidine-5-carboxylate, is used in the preparation of potent CK2 inhibitors (Regan et al., 2012).
Derivatives Synthesis and Pharmacological Examination
Used in synthesizing derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine with varied pharmacological activities, including analgesic, anti-inflammatory, and immunosuppressive effects (Malinka et al., 1989).
Soluble Polymer-Assisted Synthesis
It's involved in comparing experimental conditions associated with the multistep synthesis of ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate using Merrifield’s resin and soluble polymers (Eynde & Watté, 2003).
Antimicrobial Activity Evaluation
Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate is used in synthesizing a series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids with significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-phenylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXNMWBLJLAMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440772 | |
Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylpyrimidine-5-carboxylate | |
CAS RN |
85386-14-7 | |
Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.